N-(2-Benzoyl-5-methoxyphenyl)acetamide
Description
N-(2-Benzoyl-5-methoxyphenyl)acetamide is an acetamide derivative characterized by a benzoyl group at the 2-position and a methoxy group at the 5-position of the phenyl ring.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-benzoyl-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-10-13(20-2)8-9-14(15)16(19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
OGQMXGRSESKEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-5-methoxyphenyl)acetamide typically involves the acylation of 2-amino-5-methoxybenzophenone with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
N-(2-Benzoyl-5-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzoyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The benzoyl group (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) groups in analogs, affecting electronic distribution and binding affinity .
- Heterocyclic vs. aromatic substituents: Compounds with benzothiazole or pyridazinone cores (e.g., ) exhibit receptor-specific activity, whereas the target compound’s benzoyl group may favor non-polar interactions .
Antimicrobial Activity
- Gram-positive bacteria : Compounds 47 and 48 () with bulky benzo[d]thiazole-sulfonyl-piperazine substituents showed potent activity (MIC: 2–4 µg/mL), likely due to membrane disruption. The target compound’s benzoyl group may confer similar efficacy but with reduced steric hindrance .
- Antifungal activity : Compounds 49 and 50 () with thiazole or chloropyridyl groups demonstrated broad-spectrum antifungal effects. The absence of heterocycles in the target compound suggests a narrower spectrum .
Receptor-Targeting Activity
- FPR2 agonists (): Methoxybenzyl-substituted pyridazinones activated calcium mobilization (EC₅₀: 10–50 nM). The target compound’s methoxy group at the 5-position may sterically hinder similar receptor interactions .
Physicochemical and Crystallographic Properties
- Crystal packing : Meta-substituted trichloroacetamides () exhibited varied unit cell parameters depending on substituent bulk. For example, 3,5-dimethylphenyl derivatives formed two molecules per asymmetric unit, whereas chloro-substituted analogs had one. The target compound’s benzoyl group may induce denser packing due to planar geometry .
- Solubility : Trifluoromethyl groups () enhance lipophilicity (LogP >3), whereas the methoxy group in the target compound may improve aqueous solubility slightly (predicted LogP: ~2.5) .
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